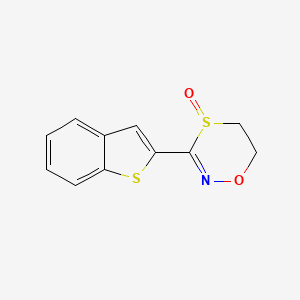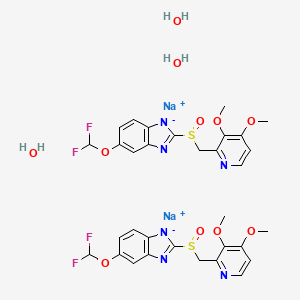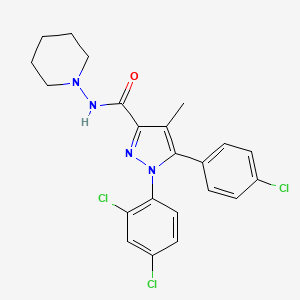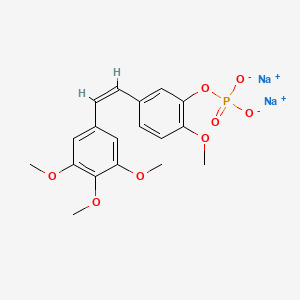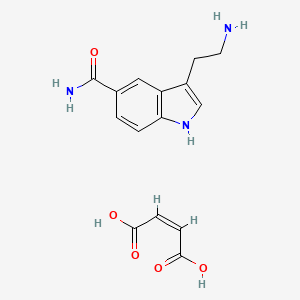
Maléate de 5-carboxamidotryptamine
Vue d'ensemble
Description
5-Carboxamidotryptamine maléate: est un dérivé de la tryptamine étroitement lié au neurotransmetteur sérotonine. Il agit comme un agoniste complet non sélectif et à haute affinité sur plusieurs récepteurs de la sérotonine, notamment les récepteurs 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A et 5-HT7 . Ce composé est souvent utilisé dans la recherche scientifique pour étudier les effets de la sérotonine et de ses récepteurs.
Applications De Recherche Scientifique
5-Carboxamidotryptamine maleate has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of tryptamine derivatives.
Biology: The compound is employed in research on serotonin receptors and their role in biological processes.
Medicine: It is used to investigate the effects of serotonin receptor agonists on various physiological and pathological conditions, including cardiovascular and neurological disorders.
Industry: The compound is utilized in the development of pharmaceuticals and other products that target serotonin receptors
Mécanisme D'action
Le mécanisme d’action du 5-Carboxamidotryptamine maléate implique son interaction avec les récepteurs de la sérotonine. En tant qu’agoniste complet, il se lie à ces récepteurs et les active, mimant les effets de la sérotonine. Les cibles moléculaires comprennent les récepteurs 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A et 5-HT7. L’activation de ces récepteurs conduit à diverses voies de signalisation en aval qui médient les effets physiologiques du composé .
Analyse Biochimique
Biochemical Properties
5-Carboxamidotryptamine maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as an agonist at multiple serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors . These interactions lead to the activation of downstream signaling pathways, influencing various physiological processes. The compound’s high affinity for these receptors makes it a valuable tool for studying serotonin-mediated biochemical reactions.
Cellular Effects
5-Carboxamidotryptamine maleate exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The activation of serotonin receptors by 5-Carboxamidotryptamine maleate leads to changes in intracellular signaling cascades, affecting processes such as neurotransmission, cell proliferation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular physiology.
Molecular Mechanism
The molecular mechanism of 5-Carboxamidotryptamine maleate involves its binding interactions with serotonin receptors. As a full agonist, it binds to the receptor sites, inducing conformational changes that activate downstream signaling pathways . This activation can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular function. The compound’s ability to selectively target multiple serotonin receptors makes it a valuable tool for studying the molecular mechanisms underlying serotonin-mediated processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Carboxamidotryptamine maleate can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that 5-Carboxamidotryptamine maleate can maintain its activity over extended periods, allowing researchers to observe its sustained impact on cellular processes . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 5-Carboxamidotryptamine maleate vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses producing minimal effects and higher doses leading to significant physiological changes . At high doses, 5-Carboxamidotryptamine maleate can cause toxic or adverse effects, highlighting the importance of dose optimization in experimental settings. These dosage effects provide valuable insights into the compound’s therapeutic potential and safety profile.
Metabolic Pathways
5-Carboxamidotryptamine maleate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s interactions with serotonin receptors play a key role in its metabolic effects, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-Carboxamidotryptamine maleate within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s bioavailability and efficacy, making them important considerations in experimental and therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Carboxamidotryptamine maleate affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 5-Carboxamidotryptamine maléate implique généralement les étapes suivantes :
Matière première : La synthèse commence par la préparation du 3-(2-aminoéthyl)-1H-indole-5-carboxamide.
Conditions réactionnelles : Le composé est synthétisé par une série de réactions impliquant l’introduction du groupe carboxamide en position 5 du cycle indole. Ceci est réalisé à l’aide de réactifs tels que les dérivés d’acide carboxylique et les amines dans des conditions contrôlées.
Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour obtenir un composé de haute pureté.
Méthodes de production industrielle : La production industrielle de 5-Carboxamidotryptamine maléate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Des techniques de purification avancées, telles que la chromatographie liquide haute performance (CLHP), sont utilisées pour s’assurer que le composé répond aux normes de l’industrie .
Analyse Des Réactions Chimiques
Types de réactions : Le 5-Carboxamidotryptamine maléate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions spécifiques.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués .
4. Applications de la recherche scientifique
Le 5-Carboxamidotryptamine maléate a une large gamme d’applications de recherche scientifique :
Chimie : Il est utilisé pour étudier les propriétés chimiques et les réactions des dérivés de la tryptamine.
Biologie : Le composé est utilisé dans la recherche sur les récepteurs de la sérotonine et leur rôle dans les processus biologiques.
Médecine : Il est utilisé pour étudier les effets des agonistes des récepteurs de la sérotonine sur diverses conditions physiologiques et pathologiques, notamment les troubles cardiovasculaires et neurologiques.
Industrie : Le composé est utilisé dans le développement de produits pharmaceutiques et autres produits qui ciblent les récepteurs de la sérotonine
Comparaison Avec Des Composés Similaires
Composés similaires :
- 2-Méthyl-5-hydroxytryptamine
- 5-Benzyloxytryptamine
- 5-Méthoxytryptamine
- α-Méthyl-5-hydroxytryptamine
- Frovatriptan
- Acetryptine
- Sumatriptan
Comparaison : Le 5-Carboxamidotryptamine maléate est unique en raison de sa haute affinité et de son activité agoniste non sélective sur plusieurs récepteurs de la sérotonine. Cela le distingue d’autres composés similaires, qui peuvent avoir une affinité sélective pour des sous-types spécifiques de récepteurs de la sérotonine. Par exemple, le sumatriptan est plus sélectif pour les récepteurs 5-HT1B et 5-HT1D, tandis que le 5-Carboxamidotryptamine maléate interagit avec une gamme plus large de récepteurs de la sérotonine .
Propriétés
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.C4H4O4/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQZSWAOVAMBQM-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017355 | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118202-69-0, 74885-72-6 | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118202-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074885726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carboxamidotryptamine hemiethanolate maleate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CARBOXAMIDOTRYPTAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PED53BA7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 5-carboxamidotryptamine maleate?
A1: 5-carboxamidotryptamine maleate is a serotonin receptor agonist, demonstrating activity at both 5-HT1 and 5-HT7 receptors [, , , , , , ]. Its effects depend on the specific receptor subtypes it activates, their distribution within the nervous system, and the downstream signaling pathways they engage.
Q2: How does activation of 5-HT1A receptors by 5-carboxamidotryptamine maleate impact neuronal signaling?
A2: Studies in cultured hippocampal neurons reveal that 5-carboxamidotryptamine maleate, through 5-HT1A receptor activation, stimulates the Akt signaling pathway, a key regulator of cell survival and plasticity [, , ]. Interestingly, it does not appear to activate the ERK pathway in these neurons, suggesting a selective engagement of downstream signaling cascades [, , ].
Q3: Does 5-carboxamidotryptamine maleate affect neuronal activity in the hippocampus?
A3: Research suggests that 5-carboxamidotryptamine maleate, likely through its action on 5-HT7 receptors, can modulate synaptic transmission in the hippocampus [, ]. Specifically, it has been shown to suppress the perforant path input to the CA1 region, indicating a potential role in regulating hippocampal excitability [].
Q4: What is the role of 5-carboxamidotryptamine maleate in modulating cardiovascular reflexes?
A4: 5-carboxamidotryptamine maleate has been implicated in the modulation of cardiovascular reflexes, particularly within the nucleus tractus solitarius (NTS) []. Studies have shown that it can influence the activity of NTS neurons that receive input from vagal afferents, suggesting a role in regulating cardiovascular homeostasis [].
Q5: How does the action of 5-carboxamidotryptamine maleate differ in tumor-feeding arterioles compared to normal arterioles?
A5: Studies in mice have demonstrated that tumor-feeding arterioles exhibit a significantly greater vasoconstriction response to 5-carboxamidotryptamine maleate compared to tumor-independent or control arterioles []. This enhanced response appears to be independent of common endothelial mediators, suggesting a potential alteration in the arteriolar smooth muscle itself [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


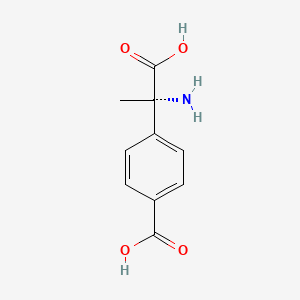
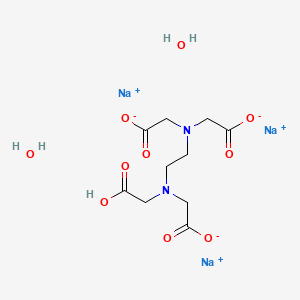
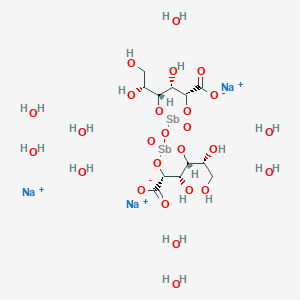
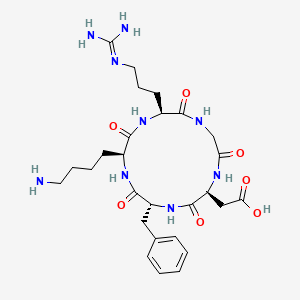
![[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone](/img/structure/B1662478.png)
